2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide

Physicochemical characterization Purification method selection Building block procurement

2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide (CAS 1909309-93-8) is a fluorinated secondary amide combining a trifluoroacetamide warhead with a saturated bicyclic octahydroinden-5-yl amine scaffold. With a molecular formula of C₁₁H₁₆F₃NO and a molecular weight of 235.25 g/mol , this compound occupies a distinct physicochemical niche between simple aliphatic trifluoroacetamides and aromatic indane derivatives.

Molecular Formula C11H16F3NO
Molecular Weight 235.25 g/mol
Cat. No. B15061216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide
Molecular FormulaC11H16F3NO
Molecular Weight235.25 g/mol
Structural Identifiers
SMILESC1CC2CCC(CC2C1)NC(=O)C(F)(F)F
InChIInChI=1S/C11H16F3NO/c12-11(13,14)10(16)15-9-5-4-7-2-1-3-8(7)6-9/h7-9H,1-6H2,(H,15,16)
InChIKeyKAJFARIPSYDZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide – Core Identity and Procurement-Relevant Profile


2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide (CAS 1909309-93-8) is a fluorinated secondary amide combining a trifluoroacetamide warhead with a saturated bicyclic octahydroinden-5-yl amine scaffold . With a molecular formula of C₁₁H₁₆F₃NO and a molecular weight of 235.25 g/mol , this compound occupies a distinct physicochemical niche between simple aliphatic trifluoroacetamides and aromatic indane derivatives. The fully saturated octahydroindene core confers conformational rigidity uncommon among C₅-amine building blocks, while the electron-withdrawing –CF₃ group substantially depresses the amide NH pKa to approximately 11.06 (predicted) versus ~15–16 for unsubstituted acetamides . Commercially supplied as a colorless liquid at ≥95% purity , it serves as a versatile intermediate for medicinal chemistry campaigns targeting receptors and enzymes where both the saturated bicycle geometry and the trifluoromethyl pharmacophore are structurally relevant.

Why N-(Octahydro-1H-inden-5-yl)acetamide Cannot Replace the 2,2,2-Trifluoro Derivative in Research Programs


Although N-(octahydro-1H-inden-5-yl)acetamide (CAS 855879-26-4) shares an identical octahydroindene scaffold, substituting it for the 2,2,2-trifluoro congener eliminates three critical property dimensions that directly determine suitability for specific research applications. The non-fluorinated analog lacks the –CF₃ group's well-documented contributions to metabolic stability, lipophilicity tuning, and target-binding enthalpy . The trifluoromethyl substituent depresses the amide NH pKa by approximately 4–5 log units (from ~16 to ~11), fundamentally altering hydrogen-bond donor strength and molecular recognition patterns . Furthermore, the non-fluorinated analog cannot serve as a ¹⁹F NMR probe, eliminating a powerful analytical tool for reaction monitoring, metabolic tracing, and protein–ligand interaction studies [1]. Simply put, the two compounds are scaffold-matched but pharmacophore-divergent, making them non-interchangeable in any context where the trifluoromethyl group's electronic, steric, or spectroscopic properties are functionally required. The quantitative evidence below details exactly where these differences manifest.

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide vs. Closest Analogs


Boiling Point Depression of ~45 °C Despite 30% Higher Molecular Weight vs. Non-Fluorinated Analog

The trifluoromethyl group substantially reduces intermolecular hydrogen-bonding capacity relative to the methyl congener, producing a pronounced boiling point depression. The target compound (MW 235.25) exhibits a predicted boiling point of 297.9 ± 40.0 °C, whereas the non-fluorinated N-(octahydro-1H-inden-5-yl)acetamide (MW 181.27) shows a computed boiling point of 343.1 ± 9.0 °C at 760 mmHg . This ~45 °C lower boiling point, despite a ~30% greater molecular weight, reflects weakened amide-amide hydrogen bonding in the condensed phase and has practical consequences for distillation-based purification protocols and handling conditions .

Physicochemical characterization Purification method selection Building block procurement

NH Acidity Enhancement: ~10,000-Fold Increase in Amide NH Deprotonation Propensity vs. Unsubstituted Acetamide

The electron-withdrawing –CF₃ group dramatically acidifies the amide NH proton. The predicted pKa for the target compound is 11.06 ± 0.20 , whereas the parent acetamide exhibits a pKa of approximately 15–16 [1]. This corresponds to a ~10,000-fold increase in acidity (ΔpKa ≈ 4–5 units). The trifluoroacetamide parent (CAS 354-38-1) independently shows a pKa of ~12.33, confirming the class-level effect . This enhanced NH acidity strengthens hydrogen-bond donor capacity toward cognate protein residues (e.g., backbone carbonyls, histidine, aspartate side chains) and alters tautomeric equilibria relevant to binding-mode prediction.

Medicinal chemistry Hydrogen-bond donor strength Molecular recognition

Octahydroindene Scaffold Validated at Nanomolar Potency in PAR1 Antagonism: Scaffold Precedent Lacking for Simpler Amine Alternatives

The octahydroindene bicyclic scaffold—the core structural element of the target compound—has been independently validated as a productive pharmacophore in protease-activated receptor 1 (PAR1) antagonist programs. In a published SAR study, octahydroindene-based compounds 14, 19, and 23b achieved PAR1 radioligand binding IC₅₀ values of 1.3, 8.6, and 2.7 nM respectively, with antiplatelet activity comparable to the clinical-stage antagonist vorapaxar in a platelet-rich plasma aggregation assay [1]. This establishes the octahydroinden-5-yl amine substructure as a privileged scaffold for G-protein-coupled receptor (GPCR) antagonist design, a precedent that simpler cyclohexyl- or cyclopentyl-amine building blocks do not share. The target compound, bearing the identical saturated bicycle with a trifluoroacetamide at the 5-position, offers a direct entry point into this validated chemical space.

PAR1 antagonism Antiplatelet drug discovery Scaffold validation

¹⁹F NMR Spectroscopic Handle: Quantitative Detection Capability Absent in Non-Fluorinated Analogs

The trifluoroacetamide moiety provides a distinct ¹⁹F NMR signal that enables quantitative detection, reaction monitoring, and protein–ligand interaction studies without background interference from endogenous biomolecules [1]. The magnetically equivalent three fluorine atoms produce a single sharp singlet with high signal-to-noise ratio, facilitating detection at low micromolar concentrations. Trifluoroacetamide derivatives have been validated as reliable ¹⁹F NMR probes for quantitative analytical applications, including antioxidant capacity determination and membrane potential measurement [2]. The non-fluorinated N-(octahydro-1H-inden-5-yl)acetamide (CAS 855879-26-4) entirely lacks this capability, as does the parent amine octahydro-1H-inden-5-amine (CAS 20184-38-7) . This differential is categorical, not incremental.

Analytical chemistry 19F NMR spectroscopy Metabolic tracing

Predicted Density and Solubility Profile: ~20% Higher Density and Distinct Organic Solvent Partitioning vs. Non-Fluorinated Analog

The incorporation of three fluorine atoms increases the predicted density from 1.0 ± 0.1 g/cm³ (non-fluorinated analog) to 1.20 ± 0.1 g/cm³ (target compound), a ~20% increase that reflects the greater atomic mass and altered intermolecular packing of the trifluoroacetamide . Both compounds are described by vendors as colorless liquids insoluble in water but soluble in common organic solvents (ethanol, ether, benzene, acetone) . However, the trifluoromethyl group typically increases logP by approximately 1.0–1.5 units relative to the methyl analog (trifluoroacetamide logP ~0.17 vs. acetamide logP ~−1.2), which predicts enhanced partitioning into non-polar organic phases and altered chromatographic retention . These differences affect extraction efficiency, flash chromatography conditions, and formulation solvent selection.

Formulation development Extraction optimization Physical property profiling

High-Confidence Application Scenarios for 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide Based on Quantitative Evidence


PAR1-Targeted Antiplatelet Lead Optimization Using the Octahydroindene Scaffold

The octahydroindene scaffold has been independently validated in a PAR1 antagonist program, with lead compounds achieving single-digit nanomolar IC₅₀ values (1.3–8.6 nM) and antiplatelet activity comparable to vorapaxar [1]. The target compound provides the identical saturated bicycle with a trifluoroacetamide substituent at the 5-position, offering a direct starting point for SAR exploration around the amide moiety. The ¹⁹F NMR handle enables real-time monitoring of metabolic stability in liver microsome assays—a critical parameter identified in the PAR1 series, where metabolic instability was the primary optimization liability. The intermediate NH pKa (~11) positions the amide for hydrogen-bond interactions with PAR1 transmembrane residues while the trifluoromethyl group fills a hydrophobic sub-pocket, a binding mode consistent with the established octahydroindene SAR.

GPCR Antagonist Library Synthesis Requiring ¹⁹F NMR-Competent Building Blocks

For medicinal chemistry programs synthesizing focused GPCR antagonist libraries, the target compound offers three synergistic advantages over non-fluorinated alternatives: (a) the octahydroindene scaffold's demonstrated GPCR target engagement (PAR1 IC₅₀ 1.3–8.6 nM) [1], (b) a ¹⁹F NMR reporter for fragment-based screening and ligand-observed NMR experiments without isotopic labeling, and (c) the trifluoroacetamide's metabolic stabilization effect via strong C–F bonds resistant to oxidative CYP450 metabolism . The compound's physical form (liquid, soluble in ether/benzene/acetone) facilitates automated parallel synthesis workflows using standard organic solvents. Preliminary pharmacological screening cited in the literature suggests potential CCR5 antagonist activity, expanding the relevant GPCR target space [2].

Building Block for Metabolic-Stability-Driven Scaffold Hopping from Aromatic to Saturated Bicyclic Cores

In drug discovery campaigns seeking to replace metabolically labile aromatic indane or tetralin moieties with saturated bioisosteres, the target compound provides a pre-functionalized octahydroindene entry point. The fully saturated bicycle eliminates aromatic oxidation sites while retaining the conformational constraints necessary for target shape complementarity [1]. The trifluoroacetamide group further protects the amide bond from hydrolytic metabolism. Compared to the non-fluorinated analog (CAS 855879-26-4, bp 343.1 °C), the target compound's lower boiling point (297.9 °C predicted) and higher density (1.20 vs. 1.0 g/cm³) signal distinct handling and purification characteristics that must be factored into scale-up planning . The 95% minimum purity specification from multiple commercial suppliers supports direct use in parallel chemistry without additional purification.

Physicochemical Tool Compound for Studying Fluorine Effects on Amide Hydrogen-Bond Networks

The target compound's predicted pKa of 11.06—intermediate between unsubstituted acetamide (~16) and trifluoroacetamide (~12.33)—makes it a valuable tool for systematically probing how incremental NH acidity affects protein–ligand hydrogen-bond geometry and affinity [1]. The rigid octahydroindene scaffold eliminates conformational自由度 as a confounding variable, isolating the electronic effects of the –CF₃ group on molecular recognition. The ¹⁹F NMR signal provides a direct readout of binding events via chemical shift perturbation or relaxation-based experiments. This application is specifically enabled by the combination of scaffold rigidity and fluorinated amide functionality, a dual feature absent in all simpler comparator compounds such as N-cyclohexyl-trifluoroacetamide or the non-fluorinated octahydroindenyl acetamide.

Quote Request

Request a Quote for 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.